2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-13-10-18(23-22-13)24-8-6-15(7-9-24)21-19(25)11-14-12-20-17-5-3-2-4-16(14)17/h2-5,10,12,15,20H,6-9,11H2,1H3,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZGZDVMEQNBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation via 1,1-Carbonyldiimidazole (CDI)
Indole-3-acetic acid is activated using CDI in acetonitrile with pyridine as a base, forming an intermediate acyl imidazolide. This method, reported for analogous indole-3-acetamides, achieves >80% yield by facilitating nucleophilic attack by amines. The reaction releases CO₂, monitored via gas evolution, and proceeds at ambient temperature for 12–24 hours. Purification via silica chromatography affords the activated species, characterized by $$^{1}\text{H}$$-NMR ($$δ = 7.2–7.6$$ ppm for indole protons) and HRMS.
Alternative Activation Using Triphosgene (TCF)
For sterically hindered amines, TCF-mediated activation with 1-methylimidazole generates reactive mixed carbonates. This approach, employed in N-acetamide indole syntheses, avoids racemization and enhances coupling efficiency with electron-deficient anilines.
Preparation of 1-(5-Methyl-1H-Pyrazol-3-yl)Piperidin-4-Amine
Pyrazole Synthesis via Cyclocondensation
5-Methyl-1H-pyrazole-3-carboxylic acid is synthesized by reacting ethyl acetoacetate with hydrazine hydrate under acidic conditions. Cyclization at 80°C for 6 hours yields the pyrazole core, confirmed by IR (C=O stretch at 1680 cm⁻¹) and $$^{13}\text{C}$$-NMR.
Piperidine Functionalization via Suzuki Coupling
The 4-aminopiperidine intermediate is coupled with 5-methyl-1H-pyrazol-3-ylboronic acid using PdCl₂(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1). This method, adapted from N-acetamide indole protocols, achieves 65–75% yield, with regioselectivity confirmed by NOESY correlations.
Amide Bond Formation Strategies
CDI-Mediated Coupling
The activated indole-3-acetyl imidazolide reacts with 1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-amine in dichloromethane at 0°C. Quenching with aqueous NaHCO₃ followed by extraction and chromatography yields the acetamide (72% yield). MS (ESI): m/z 380.2 [M+H]⁺.
T3P®-Promoted Coupling
For scale-up, propylphosphonic anhydride (T3P®) in THF facilitates amidation at room temperature, reducing reaction time to 2 hours. This method, validated for analogous indoles, minimizes epimerization and achieves 85% purity by HPLC.
Crystallographic and Spectroscopic Characterization
Single-Crystal X-ray Diffraction
Centrosymmetric dimers formed via N—H⋯N hydrogen bonds (2.849 Å) were observed in related pyrimidoindole acetamides, confirming the stability of the amide conformation. The piperidine chair and indole planarity were validated, with torsional angles <10°.
NMR Spectroscopy
$$^{1}\text{H}$$-NMR (400 MHz, DMSO-d₆): δ 10.8 (s, 1H, indole NH), 7.5–6.8 (m, 4H, indole H), 4.1 (m, 1H, piperidine H), 3.2 (m, 2H, pyrazole CH), 2.3 (s, 3H, CH₃). $$^{13}\text{C}$$-NMR: δ 170.2 (C=O), 135.6 (indole C3), 122.1 (pyrazole C5).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| CDI-mediated coupling | 72 | 95 | Scalable, minimal byproducts |
| T3P®-promoted | 85 | 98 | Rapid, high regioselectivity |
| Suzuki coupling | 68 | 90 | Tolerates electron-deficient rings |
Challenges and Optimization Opportunities
- Regioselectivity in Pyrazole Coupling : Electron-donating groups on piperidine enhance Suzuki coupling efficiency but may necessitate protecting groups.
- Amide Racemization : CDI activation at low temperatures (<0°C) reduces epimerization risks compared to EDCI/HOBt.
- Crystallization Difficulties : Hydrophobic indole and pyrazole moieties necessitate mixed-solvent systems (e.g., EtOAc/hexane) for recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under strong oxidative conditions.
Reduction: The acetamide group can be reduced to an amine under reducing conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the acetamide group can yield the corresponding amine .
Scientific Research Applications
2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
Indole vs. Benzimidazole/Other Heterocycles
- Benzimidazole Analogs (): Compounds like N-(5(6)-(1H-1,2,4-triazol-1-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (30) replace the indole with a benzimidazole core.
- Pyridine/Thiazole Substitutions (): Derivatives such as 2-(1H-indol-3-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide () substitute the piperidine-pyrazole group with imidazole-pyrimidine systems. These changes may alter hydrogen-bonding interactions with biological targets .
Acetamide Substituent Variations
- Piperidine-Pyrazole vs. Pyridine/Piperazine : The target compound’s piperidine-pyrazole group contrasts with N-[2-(piperidin-1-yl)phenyl]acetamide () and N-(pyridin-4-yl)acetamide (). Piperidine imparts basicity (pKa ~10), while pyridine (pKa ~5) may reduce solubility in physiological conditions .
- Methylpyrazole vs. Halogenated Pyrazoles: The 5-methylpyrazole in the target differs from chloro- or cyano-substituted pyrazoles (e.g., 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, ). Methyl groups enhance lipophilicity, whereas halogens/cyano groups increase electronegativity, affecting target binding .
Physical Properties
- Melting Points : Indole-acetamides in exhibit melting points between 133.4–199.9°C. The target’s piperidine-pyrazole group may lower melting points (estimated 150–170°C) due to reduced crystallinity compared to halogenated analogs .
- Molecular Weight : The target’s molecular weight (~400–450 g/mol) aligns with bioactive acetamides (e.g., CAS 477845-11-7 , MW 498.71; ), balancing solubility and permeability .
Enzyme Inhibition
- Sterol 14α-Demethylase (CYP51): Non-azole inhibitors like 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide () highlight the role of indole-acetamides in targeting parasitic enzymes. The target’s methylpyrazole may reduce off-target effects compared to chlorobenzoyl groups .
- Kinase Inhibition : Pyrazole-piperidine motifs are common in kinase inhibitors (e.g., JAK/STAT inhibitors). The methyl group may enhance selectivity over bulkier substituents .
Antimicrobial Activity
Comparative Data Table
Biological Activity
The compound 2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is a synthetic derivative that combines structural elements from indole and pyrazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by recent research findings and case studies.
Chemical Structure
The compound can be represented as follows:
This structure features an indole moiety linked to a piperidine ring substituted with a pyrazole group, suggesting potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar indole and pyrazole derivatives. The antimicrobial activity of This compound was assessed using disc diffusion methods against several pathogenic microorganisms.
Results Summary
| Microorganism | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Escherichia coli | 0.25 μg/mL | Significant antibacterial activity |
| Staphylococcus aureus | 0.18 μg/mL | Effective against Gram-positive bacteria |
| Pseudomonas aeruginosa | 0.30 μg/mL | Moderate activity |
These results indicate that the compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of the compound was investigated in vitro using various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).
Findings
In a study assessing antiproliferative effects:
- IC50 Values :
- HeLa:
- MCF-7:
- HT-29:
Mechanistic studies revealed that the compound induced apoptosis in a dose-dependent manner and arrested cell cycles at the G2/M phase, consistent with its potential as a tubulin polymerization inhibitor.
Mechanistic Insights
The mechanism of action appears to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics.
- Induction of Apoptosis : The compound triggers apoptotic pathways leading to cell death in cancer cells.
Case Studies
A recent case study highlighted the use of this compound in combination therapies:
- Combination with Ciprofloxacin : Studies showed synergistic effects when combined with Ciprofloxacin against resistant bacterial strains, enhancing its therapeutic efficacy.
Q & A
Q. Basic Research Focus
- Enzyme inhibition assays : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7, A549) at 1–100 μM concentrations .
- Receptor binding studies : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors due to indole’s affinity .
How can computational methods predict the pharmacological profile of this compound?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina to model interactions with targets like 5-HT2A or COX-2. Pyrazole and indole moieties often occupy hydrophobic pockets, while the acetamide forms hydrogen bonds .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase .
- ADMET Prediction : SwissADME predicts blood-brain barrier permeability (e.g., TPSA < 90 Ų favors CNS activity) .
What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Q. Advanced Research Focus
- Orthogonal assays : Validate kinase inhibition predictions with Western blotting (e.g., phosphorylated ERK levels) .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may explain discrepancies in cytotoxicity .
- Crystal structure analysis : Co-crystallize the compound with its target (e.g., solved via X-ray diffraction) to confirm binding modes .
How can structure-activity relationship (SAR) studies guide derivative design?
Q. Advanced Research Focus
- Functional group substitutions :
- Replace 5-methylpyrazole with electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
- Modify the piperidine ring with sp³-hybridized substituents (e.g., -OH) to improve solubility .
- Bioisosteric replacements : Substitute indole with azaindole to reduce off-target effects while retaining affinity .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound with E3 ligase ligands to degrade disease-related proteins .
What analytical techniques address batch-to-batch variability in synthesis?
Q. Advanced Research Focus
- Process Analytical Technology (PAT) : Use inline FTIR to monitor amidation in real time .
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent ratio) via Minitab’s factorial design .
- Chiral HPLC : Resolve enantiomeric impurities if stereocenters are introduced during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
